N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a complex organic compound with significant potential in scientific research. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C20H24N2O3, and it has a molecular weight of approximately 352.42 g/mol. The compound is characterized by its oxalamide structure, which is known to exhibit various pharmacological properties.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed specifications and safety data. It falls under the category of oxalamides, which are derivatives of oxalic acid and amines. These compounds are often investigated for their applications in drug development due to their ability to form hydrogen bonds, influencing their interaction with biological targets.
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves multi-step organic reactions:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide features:
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C(C2=CC=CS2)(C3=CC=CS3))O
The structural data can be verified through various chemical databases that provide detailed information on molecular geometry and bonding.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can participate in several chemical reactions:
These reactions are influenced by factors such as pH, temperature, and solvent conditions. Kinetics studies may be performed to understand the reaction mechanisms involved.
The mechanism of action for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is not fully elucidated but is believed to involve:
Data on specific interactions would require further experimental studies involving biological assays.
Relevant data on these properties can be obtained from supplier documentation and chemical safety databases.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide has potential applications in:
Continued research into this compound could uncover additional applications in pharmaceuticals and biochemistry, making it a valuable subject for ongoing investigation.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4